

Solubility and stability studies of 10-Acetylphenothiazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10-Acetylphenothiazine**

Cat. No.: **B156027**

[Get Quote](#)

An In-Depth Technical Guide: Solubility and Stability Studies of **10-Acetylphenothiazine**

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the essential solubility and stability studies for **10-Acetylphenothiazine**. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind the experimental designs, ensuring a robust and well-understood analytical approach.

Introduction: The Imperative of Physicochemical Characterization

10-Acetylphenothiazine, a derivative of the phenothiazine heterocyclic system, presents a molecule of interest for further investigation in pharmaceutical development. The journey from a promising compound to a viable drug substance is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.

- Solubility dictates the bioavailability of a drug, influences its formulation design, and is a key determinant of its dissolution rate. Poor solubility can lead to inadequate absorption and therapeutic failure.

- Stability ensures that the drug substance maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.

This guide details the necessary studies to build a comprehensive solubility and stability profile for **10-Acetylphenothiazine**, in alignment with regulatory expectations and scientific best practices.^{[1][2]}

Physicochemical Properties of 10-Acetylphenothiazine

A foundational understanding begins with the basic properties of the molecule.

Property	Value	Source
Chemical Name	1-(10H-phenothiazin-10-yl)ethanone	[3][4]
Molecular Formula	C ₁₄ H ₁₁ NOS	[3][4]
Molecular Weight	241.31 g/mol	[3][4]
CAS Registry Number	1628-29-1	[3]
Appearance	White to light yellow powder/crystal	[4]
Melting Point	~202-206 °C	[4]

Solubility Studies: Quantifying Dissolution

The solubility of an Active Pharmaceutical Ingredient (API) is a critical parameter that affects its formulation and bioavailability.^[5] Phenothiazine derivatives are often characterized by their low aqueous solubility, making these studies particularly important.^[6]

Causality in Solvent Selection

The choice of solvents is not arbitrary. It is guided by the need to understand the molecule's behavior in a range of environments, from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, DMF) and non-polar, reflecting various physiological and formulation conditions. For ionizable molecules like phenothiazines, solubility is also highly pH-dependent. Therefore,

buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) are essential.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.

Objective: To determine the saturation concentration of **10-Acetylphenothiazine** in various solvents at a controlled temperature.

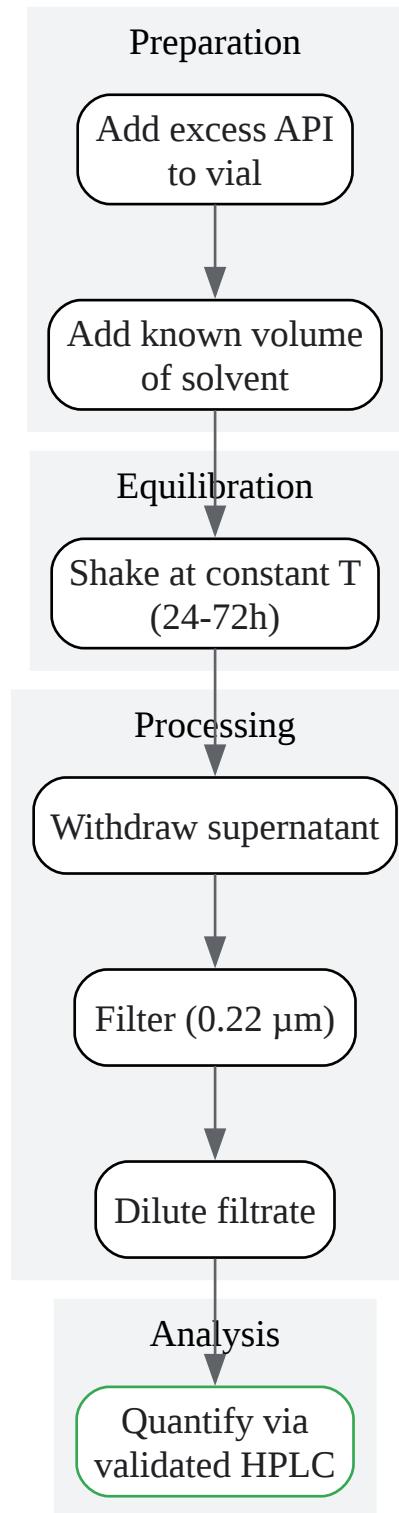
Materials:

- **10-Acetylphenothiazine**
- Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 PBS, Ethanol, Methanol, DMSO, Acetonitrile)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- Validated analytical method (e.g., HPLC-UV)[5]

Methodology:

- Preparation: Add an excess amount of **10-Acetylphenothiazine** to a vial (e.g., 10 mg). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
- Solvent Addition: Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

- Expert Insight: Equilibration time is critical. For many compounds, 24-48 hours is sufficient, but it should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
- Sample Withdrawal & Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.[\[5\]](#)
- Trustworthiness Check: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would artificially lower the measured solubility.
- Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated HPLC-UV or other suitable method to determine the concentration of dissolved **10-Acetylphenothiazine**.[\[7\]](#)
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.


Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

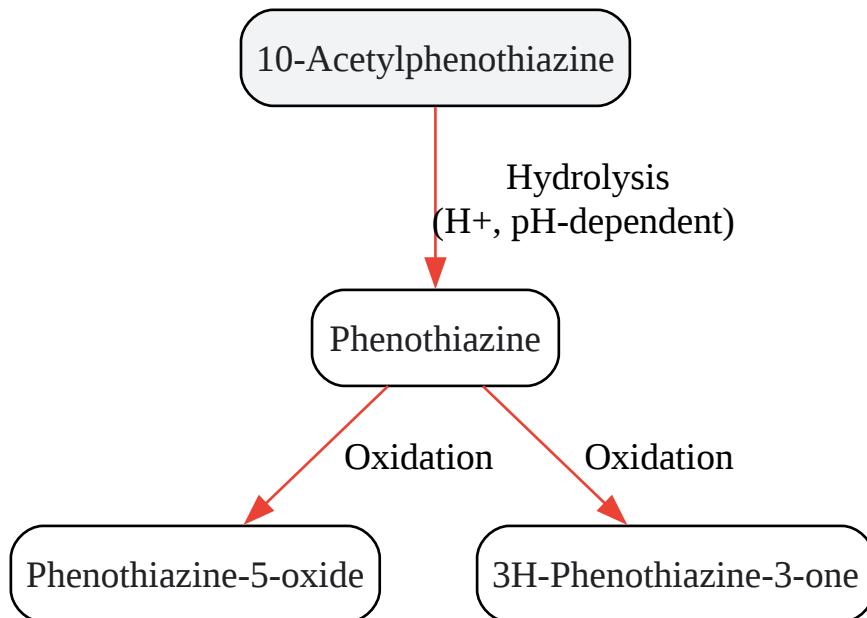
Solvent System	Temperature (°C)	Solubility (mg/mL)
Purified Water	25	[Experimental Value]
0.1 M HCl (pH ~1)	25	[Experimental Value]
PBS (pH 7.4)	25	[Experimental Value]
Ethanol	25	[Experimental Value]
Methanol	25	[Experimental Value]
Dimethyl Sulfoxide (DMSO)	25	[Experimental Value]

Note: The solubility of related phenothiazines is often low in water but increases in organic solvents like DMSO and DMF.[8]

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.


Stability Studies: Assessing Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][9]

Known Degradation Pathways of 10-Acetylphenothiazine

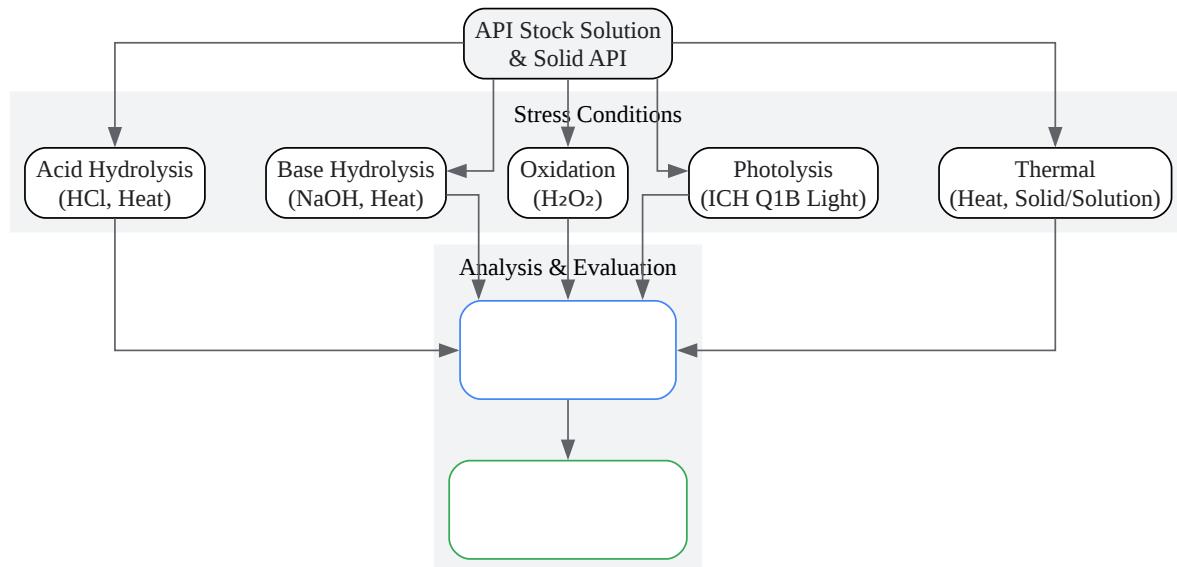
Authoritative studies have shown that the degradation of **10-Acetylphenothiazine** is highly pH-dependent.[10] The primary degradation pathway involves a specific hydrogen-ion-catalyzed hydrolysis of the acetyl group at the N-10 position to yield phenothiazine. This initial degradation is independent of oxygen.[10] However, the resulting phenothiazine is susceptible to subsequent oxidation, forming products such as phenothiazine-5-oxide and 3H-phenothiazine-3-one.[10][11]

Visualization: Primary Degradation Pathway

[Click to download full resolution via product page](#)

Caption: Degradation Pathway of **10-Acetylphenothiazine**.

Forced Degradation (Stress Testing)


Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and, crucially, for developing and validating a stability-indicating analytical method.^{[2][12]} The goal is to achieve a target degradation of 5-20%, which is significant enough to be detected and characterized but not so extensive that it leads to unrealistic secondary degradation pathways.^[13]

General Protocol:

- Prepare stock solutions of **10-Acetylphenothiazine** in a suitable solvent (e.g., methanol or acetonitrile/water).^[13]
- Expose aliquots of the stock solution to the stress conditions outlined below.
- Include a control sample, protected from stress, for comparison at each time point.
- After exposure, neutralize the samples if necessary (e.g., after acid/base hydrolysis) to prevent further degradation.
- Analyze all stressed and control samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent drug and any degradation products.^[13]
- Acid Hydrolysis: Mix the drug solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).^[14]
- Base Hydrolysis: Mix the drug solution with 0.1 M to 1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C) for a defined period.^[14]
 - Expert Insight: The pH-dependent hydrolysis of the acetyl group is the key expected reaction here, making this a critical test.^[10]
- Method: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Conduct the study at room temperature for a set period (e.g., up to 7 days), monitoring for degradation.^[14]

- Expert Insight: The sulfur atom in the phenothiazine ring is susceptible to oxidation, making this a mechanistically relevant stress condition.[13]
- Method: Expose the drug substance (as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9][15] A control sample should be protected from light (e.g., with aluminum foil).
 - Trustworthiness Check: Phenothiazine derivatives are known to be light-sensitive.[6][16] Adherence to ICH Q1B ensures that the testing conditions are standardized and relevant for regulatory submission.
- Method: Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) in a calibrated stability chamber.[17] For solution-state thermal stability, heat the drug solution at a similar temperature.
 - Expert Insight: This test assesses the intrinsic thermal stability of the molecule itself, separate from hydrolytic effects.[18]

Visualization: Forced Degradation Workflow

[Click to download full resolution via product page](#)

Caption: General Workflow for Forced Degradation Studies.

Stability-Indicating Method Development

A critical outcome of forced degradation is the development of a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[19]

Core Requirement: The method must be able to resolve the parent peak (**10-Acetylphenothiazine**) from all process impurities and degradation products formed during stability studies. Peak purity analysis, typically using a PDA detector, is essential to demonstrate this specificity.

Example HPLC-UV Method Protocol

This protocol serves as a starting point for method development.

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A	0.1% Phosphoric Acid in Water	Provides pH control and good peak shape.
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Gradient	Time 0: 30% B; Time 20: 80% B; Time 25: 80% B	A gradient is necessary to elute the parent drug and a range of potential degradation products with varying polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	Standard volume; can be adjusted based on concentration.
Detection	UV at 245 nm	A wavelength of maximum absorbance for phenothiazines provides good sensitivity. ^[8] A PDA detector (e.g., 200-400 nm) is required for peak purity analysis.

Drug-Excipient Compatibility Studies

During formulation development, the API comes into direct contact with various excipients.

Although considered inert, excipients can interact with the API, affecting its stability.[20][21]

Objective: To screen for potential physical and chemical incompatibilities between **10-Acetylphenothiazine** and commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

General Protocol:

- Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio.
- Add a small amount of water (e.g., 5-20% w/w) to accelerate potential reactions.[22][23]
- Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH or 50 °C) for a period of 2-4 weeks.[22]
- Analyze the samples at initial and subsequent time points using HPLC to check for the appearance of new degradation products or a significant loss of the parent drug compared to a control sample (drug alone).
- Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[24]

Conclusion

The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For **10-Acetylphenothiazine**, the data indicates a molecule whose stability is critically linked to pH due to its susceptibility to N-deacetylation, followed by oxidation of the resulting phenothiazine core. Its solubility profile will likely necessitate enabling formulation strategies. The protocols and insights provided in this guide offer a robust framework for generating the high-quality data required to understand this molecule, develop a stable dosage form, and satisfy regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharma.gally.ch [pharma.gally.ch]
- 2. rjptonline.org [rjptonline.org]
- 3. 10-Acetylphenothiazine | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-Acetylphenothiazine | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenothiazine | 92-84-2 [chemicalbook.com]
- 7. cipac.org [cipac.org]
- 8. cdn.caymchem.com [cdn.caymchem.com]
- 9. snscourseware.org [snscourseware.org]
- 10. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 18. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. ijbpas.com [ijbpas.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. scispace.com [scispace.com]
- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]
- To cite this document: BenchChem. [Solubility and stability studies of 10-Acetylphenothiazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156027#solubility-and-stability-studies-of-10-acetylphenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com